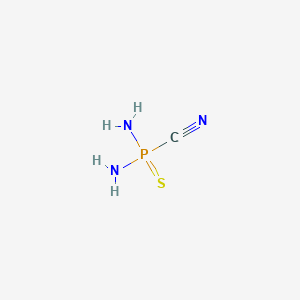

Phosphorodiamidothioic cyanide

Description

Phosphorodiamidothioic cyanide (PDTC) is a phosphorus-containing cyanogenic compound characterized by a unique molecular structure integrating sulfur, phosphorus, and cyanide groups. However, its toxicity profile likely parallels other cyanogenic compounds, necessitating stringent safety protocols during handling and disposal .

Properties

CAS No. |

117584-31-3 |

|---|---|

Molecular Formula |

CH4N3PS |

Molecular Weight |

121.10 g/mol |

IUPAC Name |

diaminophosphinothioylformonitrile |

InChI |

InChI=1S/CH4N3PS/c2-1-5(3,4)6/h(H4,3,4,6) |

InChI Key |

NDLAZZTUDVXBMX-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)P(=S)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidothioic cyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with thiourea, followed by the addition of cyanide ions. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidothioic cyanide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different phosphorus-containing products.

Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.

Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a range of phosphorus-nitrogen compounds.

Scientific Research Applications

Phosphorodiamidothioic cyanide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.

Biology: Researchers study its potential as a biochemical probe for investigating cellular processes.

Medicine: There is interest in its potential therapeutic applications, particularly in targeting specific enzymes and pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphorodiamidothioic cyanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The pathways involved often include those related to phosphorus metabolism and cyanide detoxification.

Comparison with Similar Compounds

Chemical Structure and Reactivity

Key Findings :

Toxicity and Medical Management

Key Findings :

Key Findings :

- Thiosulfate-based alternatives (e.g., sodium, magnesium, calcium thiosulfate) show promise as safer substitutes for cyanide in gold leaching, but PDTC’s efficacy remains unquantified .

- Cyanide degradation in mining waste (e.g., heap leach residues) often results in total cyanide levels below detection limits, suggesting PDTC could require specialized analytical methods for monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.